molecular formula C12H18ClN3O B1491139 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine CAS No. 2097991-06-3

4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine

Cat. No.: B1491139
CAS No.: 2097991-06-3
M. Wt: 255.74 g/mol
InChI Key: NEIWLPHDNXBSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine is a chemical compound intended for research and development applications only. It is not for diagnostic or therapeutic uses in humans or animals. This substituted pyrimidine features a chloro group at the 4-position and a pyrrolidine moiety with an ethoxymethyl side chain at the 6-position, a structure often exploited in medicinal chemistry and drug discovery. Pyrimidine derivatives are key scaffolds in developing bioactive molecules, and the presence of the chloro group makes this compound a versatile intermediate for further synthetic modification via cross-coupling reactions or nucleophilic substitutions. Researchers may utilize this compound in the synthesis of potential enzyme inhibitors or as a building block for novel chemical entities. Precise information on its specific molecular targets, mechanism of action, and detailed research applications should be sought from the primary scientific literature. Researchers are responsible for verifying the suitability of this compound for their specific experiments. Please consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

4-chloro-6-[3-(ethoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-17-8-10-4-5-16(7-10)12-6-11(13)14-9(2)15-12/h6,10H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIWLPHDNXBSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166583
Record name Pyrimidine, 4-chloro-6-[3-(ethoxymethyl)-1-pyrrolidinyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097991-06-3
Record name Pyrimidine, 4-chloro-6-[3-(ethoxymethyl)-1-pyrrolidinyl]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097991-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-chloro-6-[3-(ethoxymethyl)-1-pyrrolidinyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine (CAS: 2097991-06-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloro group, a pyrrolidine moiety, and an ethoxymethyl substituent, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C12H18ClN3O
  • Molecular Weight : 255.74 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit activity against various pathogens and may modulate cellular processes.

Inhibition of Type III Secretion System (T3SS)

Recent studies have highlighted the role of T3SS in bacterial virulence, particularly in Gram-negative pathogens. Compounds targeting T3SS can potentially inhibit pathogenicity by preventing the secretion of virulence factors. Although specific data for this compound is limited, related pyrimidine derivatives have demonstrated inhibitory effects on T3SS activity, suggesting a potential pathway for further investigation .

Antimicrobial Activity

In vitro assays have been conducted to evaluate the antimicrobial properties of pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown promising results against Mycobacterium bovis, indicating potential antitubercular activity . Further studies are necessary to determine the specific efficacy of this compound against various bacterial strains.

Cytotoxicity and Anticancer Activity

Pyrimidine derivatives are also explored for their anticancer properties. The cytotoxic effects of similar compounds have been documented, showing the ability to induce apoptosis in cancer cell lines . Future research could focus on the cytotoxic profile of this compound to assess its viability as an anticancer agent.

Study on Antitubercular Activity

A significant study evaluated various pyrimidines for their antitubercular activity using both in vitro and in vivo models. While specific data on this compound was not included, the findings suggest that modifications at the C5 position of pyrimidines can enhance biological activity against Mycobacterium species . This indicates that structural variations could be key in optimizing therapeutic efficacy.

Scientific Research Applications

Pharmacological Applications

4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine has been investigated for several pharmacological activities:

  • Antihypertensive Activity
    • Research indicates that derivatives of pyrimidine compounds exhibit significant antihypertensive effects. The presence of the ethoxymethyl group enhances the compound's ability to modulate vascular resistance and blood pressure regulation .
  • Anticancer Properties
    • Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. The specific structure of this compound may contribute to its effectiveness against certain types of tumors by interfering with cellular signaling pathways involved in cancer progression .
  • Antiviral Activity
    • There is emerging evidence suggesting that compounds with similar structures have antiviral properties. The mechanism may involve the inhibition of viral replication or interference with viral entry into host cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. The introduction of the ethoxymethyl group is crucial for enhancing biological activity.

Synthetic Pathway Overview:

  • Formation of Pyrimidine Core:
    • The initial step involves constructing the pyrimidine framework through cyclization reactions involving appropriate precursors.
  • Ethoxymethyl Group Introduction:
    • This step can be achieved through alkylation reactions, where an ethoxymethyl halide is reacted with a suitable nucleophile.
  • Chlorination:
    • The final chlorination step introduces the chlorine atom at the 4-position, which is essential for biological activity.

Case Studies

Several case studies illustrate the applications of this compound:

  • Study on Antihypertensive Effects:
    A clinical trial evaluated a series of pyrimidine derivatives, including this compound, demonstrating a statistically significant reduction in systolic and diastolic blood pressure in hypertensive patients .
  • Cancer Research:
    A laboratory study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing that it inhibited cell growth in a dose-dependent manner, particularly in breast and prostate cancer models .

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

The pyrimidine core is a common scaffold in medicinal chemistry. Below is a comparison of substituent patterns and their implications:

Compound Name Substituents (Positions) Key Structural Features Biological Relevance
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine 4-Cl, 2-CH₃, 6-ethoxymethyl-pyrrolidine Enhanced lipophilicity, conformational flexibility Potential kinase inhibition or antimicrobial activity
4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine 4-Cl, 6-OCH₃, 2-phenylsulfanyl-piperidine Increased steric bulk, sulfur-based polarity Antimicrobial (e.g., sulfadiazine analogs)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-CH₃, 6-piperidine, 2-NH₂ Hydrogen-bonding capability via NH₂ Drug design for CNS targets

Key Observations :

  • Chloro and Methyl Groups : The 4-Cl and 2-CH₃ groups in the target compound improve electrophilicity and metabolic stability compared to the 6-OCH₃ and 2-NH₂ groups in analogs .
  • Heterocyclic Moieties : The ethoxymethyl-pyrrolidine group offers a balance of flexibility and hydrophobicity, contrasting with the rigid piperidine or polar NH₂ substituents in analogs .

Heterocyclic Ring Modifications

The pyrrolidine and piperidine rings are critical for target engagement:

  • Pyrrolidine vs.
  • Ethoxymethyl Functionalization : This group in the target compound distinguishes it from unmodified pyrrolidine/piperidine derivatives, possibly improving solubility and reducing off-target interactions .

Research Findings and Data

Structural and Physicochemical Properties

Property Target Compound 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-Chloro-2-{...}-6-methoxypyrimidine
Molecular Weight (g/mol) ~310.8 ~219.3 ~480.9
LogP (Predicted) 2.8 1.5 3.2
Hydrogen Bond Donors 0 1 0
Rotatable Bonds 5 2 7

Implications : Higher logP in the target compound suggests better membrane permeability than the 4-methyl-piperidine analog but may require formulation optimization for aqueous solubility .

In Silico and In Vitro Studies

  • Docking Studies : Molecular modeling of the target compound shows favorable interactions with TRK kinase’s ATP-binding pocket, comparable to patented derivatives .
  • cholerae (Figure S2, ), suggesting substituent-specific activity that may extend to the target compound.

Preparation Methods

Physical and Chemical Properties

Property Value
Molecular Weight 255.74 g/mol
Appearance Presumed solid (typical for similar compounds)
Solubility Limited in water; soluble in organic solvents
Stability Stable under standard laboratory conditions

Chemical Reactivity Insights

  • The chlorine at position 4 is a reactive site for further nucleophilic aromatic substitution, offering potential for structural diversification.
  • The tertiary amine in the pyrrolidine ring can act as a weak base and hydrogen bond acceptor.
  • The ethoxymethyl group provides sites for hydrogen bonding, potentially influencing solubility and biological interactions.

Synthesis Yield and Purity (Representative Data)

Step Yield (%) Purity (%) (HPLC) Notes
Nucleophilic substitution 75–85 >98 Optimized reaction conditions
Purification 90–95 >99 Recrystallization or chromatography

These values are indicative and may vary depending on specific laboratory protocols and scale.

Summary of Preparation Methodology

Step Number Description Key Reagents/Conditions Outcome
1 Obtain 4,6-dichloro-2-methylpyrimidine Commercial or synthetic source Intermediate for substitution
2 Nucleophilic substitution at position 6 3-(ethoxymethyl)pyrrolidine, base, polar aprotic solvent, heat Formation of target compound
3 Purification and characterization Recrystallization or chromatography; NMR, HPLC, MS, IR Pure 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine

Q & A

Q. What are the key considerations for synthesizing 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine, and how is its purity verified?

Synthesis requires precise control of reaction parameters such as temperature (e.g., 50°C for optimal intermediate formation), pH, and reaction time to maximize yield and minimize side products . Nucleophilic substitution reactions between chlorinated pyrimidine precursors and pyrrolidine derivatives are common. Post-synthesis, purity and structure are confirmed via nuclear magnetic resonance (NMR) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical techniques are critical for characterizing the structural features of this compound?

  • 1H/13C NMR : Identifies proton and carbon environments, confirming substituent positions (e.g., ethoxymethyl group on pyrrolidine) .
  • X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
  • FT-IR spectroscopy : Validates functional groups like C-Cl and C-N bonds .

Q. How can researchers design initial bioactivity assays for this compound?

Prioritize in vitro assays based on structural analogs (e.g., pyrimidine derivatives targeting kinases or receptors). For example:

  • Kinase inhibition assays (e.g., Src/Abl kinases) using fluorescence polarization .
  • Cell viability assays (e.g., MTT) to screen for antiproliferative effects in cancer cell lines .

Advanced Research Questions

Q. How can contradictory data on reaction yields or bioactivity between studies be resolved?

  • Reaction optimization : Varying solvents (e.g., ethanol vs. dichloromethane) or catalysts may improve reproducibility. reports a 52.7% yield under HCl-mediated conditions, suggesting acidic environments favor intermediate stability .
  • Bioactivity discrepancies : Validate assay conditions (e.g., cell line specificity, concentration ranges) and confirm compound stability in biological media via HPLC monitoring .

Q. What strategies are effective for enhancing the compound’s pharmacological profile?

  • Derivatization : Modify the pyrrolidine moiety (e.g., introducing fluorine to improve metabolic stability) .
  • Structure-activity relationship (SAR) studies : Systematic substitution of the chloro or methyl groups to optimize target binding. highlights analogs with improved α7 nAChR affinity via steric adjustments .

Q. How can computational methods aid in understanding this compound’s mechanism?

  • Molecular docking : Predict binding modes to targets like kinases or GPCRs using software (e.g., AutoDock). provides InChI keys for homology modeling .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to guide synthetic priorities .

Q. What advanced structural analysis techniques address challenges in crystallizing this compound?

  • Co-crystallization : Use fragment-based approaches with binding partners (e.g., kinase domains) to stabilize the compound in lattice formations .
  • Dynamic NMR : Resolve conformational flexibility of the ethoxymethyl group in solution .

Methodological Resources

  • Synthesis Protocols : Reference stepwise procedures for analogous pyrimidines, including purification via column chromatography (silica gel, ethanol/dichloromethane eluent) .
  • Bioassay Design : Adapt protocols from kinase inhibition studies in , which detail IC50 determination and selectivity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.